Vinblastine

Catalog No.
S568857
CAS No.
865-21-4
M.F
C46H58N4O9
M. Wt
811 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinblastine

CAS Number

865-21-4

Product Name

Vinblastine

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C46H58N4O9

Molecular Weight

811 g/mol

InChI

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44+,45-,46-/m0/s1

InChI Key

JXLYSJRDGCGARV-CFWMRBGOSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Solubility

Negligible
Practically insoluble in water, petroleum ether; soluble in alcohols, acetone, ethyl acetate, chloroform
In water, 4.46X10-2 mg/L at 25 °C (est)

Synonyms

cellblastin, Lemblastine, Sulfate, Vinblastine, Velban, Velbe, Vinblastin Hexal, Vinblastina Lilly, Vinblastine, Vinblastine Sulfate, Vinblastinsulfat-Gry, Vincaleukoblastine

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Antineoplastic Agent:

Vinblastine's primary application lies in its antitumor properties. It disrupts cell division by binding to tubulin, a crucial component of the cellular cytoskeleton. This binding prevents the formation of the mitotic spindle, a structure essential for cell division, leading to cell death in rapidly dividing cancer cells []. Vinblastine is used in various cancer treatment regimens, including Hodgkin's lymphoma, acute lymphoblastic leukemia, and different types of solid tumors.

Mechanism of Action Studies:

Researchers extensively investigate the mechanisms underlying Vinblastine's antitumor activity. Studies explore how it interacts with tubulin and disrupts cell division pathways. This knowledge helps scientists develop new therapeutic strategies and identify potential drug targets for cancer treatment [].

Drug Delivery and Formulation Research:

Due to its complex structure and limited water solubility, Vinblastine delivery can be challenging. Research focuses on developing novel drug delivery systems, such as nanoparticles and liposomes, to improve its bioavailability and therapeutic efficacy while minimizing side effects [].

Immunomodulatory Effects:

Recent research explores the potential immunomodulatory effects of Vinblastine. Studies suggest that it can influence the behavior of immune cells within the tumor microenvironment, potentially enhancing anti-tumor immune responses []. This opens up new avenues for exploring Vinblastine's potential in combination therapies with immunotherapeutic drugs.

Development of Vinblastine Derivatives:

Scientists are actively investigating the development of Vinblastine derivatives with improved potency, reduced side effects, and potentially broader therapeutic applications. These efforts involve modifying the Vinblastine structure to enhance its binding affinity to tubulin or overcome drug resistance mechanisms in cancer cells [].

Color/Form

Solvated needles from methanol

XLogP3

3.7

LogP

3.7
3.7 (LogP)
log Kow = 3.70

Melting Point

267 °C
211-216 °C

UNII

5V9KLZ54CY

Vapor Pressure

1.03X10-27 mm Hg at 25 °C (est)

Other CAS

865-21-4

Associated Chemicals

Vinblastine sulfate;143-67-9

Wikipedia

Vinblastine

Drug Warnings

This preparation is for intravenous use only. It should be administered by individuals experienced in the administration of vinblastine sulfate injection. The intrathecal administration of vinblastine sulfate injection usually results in death. Syringes containing this product should be labeled, using the auxiliary sticker provided, to state "FATAL IF GIVEN INTRATHECALLY. FOR INTRAVENOUS USE ONLY."
Vinblastine sulfate is contraindicated in patients who have significant granulocytopenia unless this is a result of the disease being treated.
The major adverse effect of vinblastine is hematologic toxicity which occurs much more frequently than with vincristine therapy. Leukopenia (granulocytopenia) occurs most commonly and is usually the dose limiting factor in vinblastine therapy; however, numerous patients have achieved a sustained remission without leukopenia. Leukopenia may not be a problem with small doses used for maintenance therapy; however, the possibility of a cumulative effect should be considered. The nadir in the leukocyte count usually occurs 4-10 days after administration of vinblastine. Recovery occurs rapidly, usually within another 7-14 days; however, following administration of high doses of vinblastine, recovery may take 21 days or more. ... Although thrombocytopenia is usually slight and transient, substantial platelet count depression may occur, particularly in patients who have received prior radiation therapy or chemotherapy. In patients whose bone marrow has been infiltrated with malignant cells, vinblastine may produce an abrupt fall in the leukocyte and thrombocyte counts. ... Anemia also may occur in patients receiving vinblastine.
Acute shortness of breath and bronchospasm, which can be severe or life threatening, have occurred following administration of vinca alkaloids (e.g., vinblastine), being reported most frequently when mitomycin was administered concomitantly. Such reactions may occur a few minutes to several hours after administration of a vinca alkaloid or up to 2 wk after a dose of mitomycin. Progressive dyspnea ... can occur in patients receiving vinblastine; the drug should not be readministered to these patients.
For more Drug Warnings (Complete) data for VINBLASTINE (21 total), please visit the HSDB record page.

Biological Half Life

Triphasic: 35 min, 53 min, and 19 hours
Pharmacokinetic studies in patients with cancer have shown a triphasic serum decay pattern following rapid intravenous injection. The initial, middle, and terminal half-lives are 3.7 minutes, 1.6 hours, and 24.8 hours, respectively.
The elimination of VLB from the plasma of patients who received it by 5-day iv infusion at 1 to 2 mg/sq m daily was biphasic. In four patients who achieved partial remission, the average plasma half-life of VLB during the terminal phase was 29.4 +/- 14.6 days ... However, in three patients whose disease merely stabilized, the plasma half-life was 6.4 +/- 1.6 days ... In contrast, in five patients with refractory disease, this parameters was 2.3 +/- 0.3 days...
The pharmacokinetics of vinblastine in humans was examined using a radioimmunoassay specific for both the Vinca alkaloids and aromatic ring [3H]vinblastine. The data were consistent with a three-compartment open model system with the following values, alpha phase: t1/2=3.90+/-1.46 min; Vc=16.8+/-7.1 liters. beta phase:t1/2=53.0+/-13.0 min; Vbeta=79.0+/-52.0 liters; gamma phase:t1/2=1173.0+/-65.0 min; Vgamma=1656.0+/-717.0 liters. ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

... Isolated from periwinkle, Vinca rosea Linn, Apocynaceae.
BY EXTRACTING LEAVES, BARK, OR STEMS OF VINCA ROSEA ... ISOLATING ALKALOID ... BY PRECIPITATION & SOLVENT TECHNIQUES, & PURIFYING BY CHROMATOGRAPHY ... CONVERSION TO (1:1) SULFATE ... BY DISSOLVING ALKALOID IN EQUIMOLAR QUANTITY OF DILUTE SULFURIC ACID & ... EVAPORATING TO DRYNESS OR PRECIPITATING WITH SUITABLE ORG SOLVENT. /VINBLASTINE SULFATE/
Vinblastine and vincristine occur in Catharanthus roseus (L). The plant contains only very small amounts of vinblastine and vincristine, and their isolation is correspondingly difficult. First the alkaloids present are separated by extraction into alkaloid tartrate soluble in benzene and alkaloid tartrates insoluble in benzene. Vinblastine and vincristine belong to the first group. They then are separated by chromatography on aluminum oxide deactivated with acetic acid.

General Manufacturing Information

VINBLASTINE IS CLASS II IMMUNOSUPPRESSIVE DRUG, BUT IT HAS NOT BEEN EXPLOITED FOR THIS PURPOSE. /VINBLASTINE SULFATE/
Antitumor alkaloid

Analytic Laboratory Methods

Analyte: vinblastine sulfate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /vinblastine sulfate/
Analyte: vinblastine sulfate; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 262 nm with comparison to standards /vinblastine sulfate/
Analyte: vinblastine sulfate; matrix: pharmaceutical preparation (injection); procedure: liquid chromatography with ultraviolet detection at 262 nm with comparison to standards (chemical purity) /vinblastine sulfate/
For more Analytic Laboratory Methods (Complete) data for VINBLASTINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

RADIOIMMUNOASSAY IS USED TO ANALYZE BIOLOGICAL FLUIDS. LIMIT OF DETECTION IS 450NG. /VINBLASTINE SULFATE/
Analyte: vinblastine; matrix: blood (plasma, whole); procedure: high-performance liquid chromatography with ultraviolet detection at 268 nm; limit of detection: less than 120 ng/mL
Analyte: vinblastine; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with fluorescence detection at 270 nm (excitation) and 320 nm (emission); limit of detection: 1 ng/mL
Analyte: vinblastine; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 200.5 nm
Analyte: vinblastine; matrix: tissue (heart, kidney, liver, lung, muscle); procedure: high-performance liquid chromatography with ultraviolet detection at 220 nm; limit of detection: 10 ng/g

Storage Conditions

Vinblastine sulfate sterile powder, vinblastine sulfate injection, and solutions of the drug are light sensitive and must be protected from light. Vinblastine sulfate sterile powder and injection should be refrigerated at 2-8 °C. Following reconstitution of the sterile powder with bacteriostatic sodium chloride injection which contains phenol or benzyl alcohol as a preservative, solutions of the drug have a pH of 3.5-5 and are stable for 28 days when refrigerated at 2-8 °C.

Interactions

Caution should be exercised in patients concurrently taking drugs known to inhibit drug metabolism by hepatic cytochrome P450 isoenzymes in the CYP 3A subfamily, or in patients with hepatic dysfunction. Concurrent administration of vinblastine sulfate with an inhibitor of this metabolic pathway may cause an earlier onset and/or an increased severity of side effects.
The simultaneous oral or intravenous administration of phenytoin and antineoplastic chemotherapy combinations that included vinblastine sulfate has been reported to have reduced blood levels of the anticonvulsant and to have increased seizure activity.
Potential synergistic interactions between vinblastine and recombinant interferon-beta were assessed using median effect analysis. Calculation of the combination index demonstrated values less than 1 (indicating synergy) over a wide range of drug induced growth inhibition for each of four different renal carcinoma cell lines. The degree of synergy observed could not be predicted from the morphology, doubling time, or relative sensitivity of the renal carcinoma cell lines to vinblastine and recombinant interferon-beta. The optimal ratio of vinblastine to recombinant interferon-beta in the combination appeared to be close to the ratio of the concn of each agent which yielded a 50% inhibition of growth. Although simultaneous presence of vinblastine and recombinant interferon-beta in the culture medium was not required to demonstrate a synergistic effect, the minimum exposure time for recombinant interferon-beta was determined to be 7 days. The uptake but not the egress of tritiated vinblastine into renal carcinoma cell line cells was enhanced after growth for 4 days in 2.25 ng/mL of recombinant interferon-beta. Median effect analysis can be shown to be independent of the mechanism of action of vinblastine and recombinant interferon-beta and gives an indication of potential synergistic interactions over a wide range of drug effects. This method may prove useful in the selection of combinations of IFNs and antitumor drugs for clinical study.
A HIV infected patient was treated for stage IVB Hodgkin's lymphoma by ABVD (doxorubicin, bleomycin, vinblastine, dacarbazine) chemotherapy and lopinavir-ritonavir based antiretroviral therapy inducing profound life-threatening neutropenia. Vinblastine and lopinavir-ritonavir interaction was managed with lopinavir-ritonavir interruption around chemotherapy administration, with complete remission and immunovirological success after six cycles.
For more Interactions (Complete) data for VINBLASTINE (6 total), please visit the HSDB record page.

Stability Shelf Life

SOLN MAY BE STORED IN REFRIGERATOR FOR PERIODS OF 30 DAYS WITHOUT SIGNIFICANT LOSS OF POTENCY /VINBLASTINE SULFATE/

Dates

Modify: 2023-08-15

Starling D: Two ultrastructurally distinct tubulin paracrystals induced in sea-urchin eggs by vinblastine sulphate. J Cell Sci. 1976 Jan;20(1):79-89. [PMID:942954],Diamandis et al. Chemical genetics reveal a complex functional ground state of neural stem cells Nature Chemical Biology, doi: 10.1038/nchembio873, published online 8 April 2007 http://www.nature.com/naturechemicalbiology,Dubach et al. Quantitating drug-target engagement in single cells in vitro and in vivo. Nature Chemical Biology, doi: 10.1038/nchembio.2248, published online 5 December 2016

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Starling D (January 1976). "Two ultrastructurally distinct tubulin paracrystals induced in sea-urchin eggs by vinblastine sulphate" (PDF). Journal of Cell Science. 20 (1): 79–89. doi:10.1242/jcs.20.1.79. PMID 942954. Archived (PDF) from the original on 2014-01-13.

Gobbi PG, Broglia C, Merli F, Dell'Olio M, Stelitano C, Iannitto E, et al. (December 2003). "Vinblastine, bleomycin, and methotrexate chemotherapy plus irradiation for patients with early-stage, favorable Hodgkin lymphoma: the experience of the Gruppo Italiano Studio Linfomi". Cancer. 98 (11): 2393–2401. doi:10.1002/cncr.11807. hdl:11380/4847. PMID 14635074. S2CID 21376280.

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Salerni BL, Bates DJ, Albershardt TC, Lowrey CH, Eastman A (April 2010). "Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed". Molecular Cancer

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